

In-Depth Technical Guide: 3-Propylidene-1(3H)-isobenzofuranone

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Compound of Interest

Compound Name: *Propylidene phthalide*

Cat. No.: *B7823277*

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This technical guide provides a comprehensive overview of 3-propylidene-1(3H)-isobenzofuranone, a compound of interest for researchers, scientists, and professionals in drug development and chemical safety assessment. This document details its chemical identity, physicochemical properties, toxicological data, and general experimental methodologies.

Chemical Identity and Nomenclature

The compound with the common name 3-propylidene-1(3H)-isobenzofuranone is also widely known as 3-propylidenephthalide.[1][2][3] Its formal IUPAC name is 3-propylidene-2-benzofuran-1-one.[4] An alternative IUPAC name, specifying the stereochemistry, is (3E)-3-propylidene-1,3-dihydro-2-benzofuran-1-one.[2]

A variety of synonyms are used in literature and commercial contexts, including:

- **Propylidene phthalide**[1][4]
- 3-Propylideneisobenzofuran-1(3H)-one[5]
- (3Z)-3-propylidene-1,3-dihydro-2-benzofuran-1-one[4]
- FEMA 2952[2]
- Celeryax[3]

Physicochemical and Toxicological Data

The properties of 3-propylidene-1(3H)-isobenzofuranone are summarized in the tables below, providing key data for laboratory use and safety assessments.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ O ₂	[4][6]
Molecular Weight	174.19 g/mol	[6]
CAS Number	17369-59-4	[1][4]
Appearance	Clear yellow liquid	[4]
Boiling Point	170 °C at 12 mmHg	[1]
Melting Point	5 °C	[1]
Density	1.122 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.586	[1]
Solubility	Insoluble in water; soluble in oils and ethanol.[4]	

Table 2: Toxicological and Sensitization Data

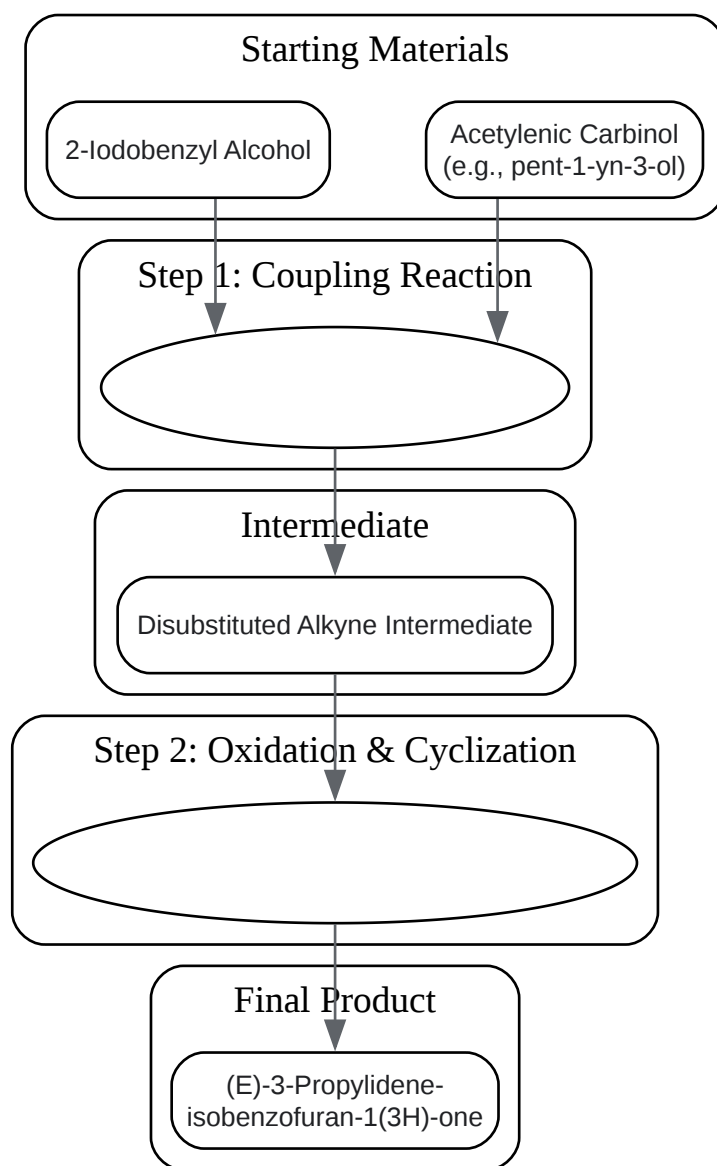
Endpoint	Test System	Result	Source(s)
Acute Oral Toxicity (LD50)	Rat	1650 mg/kg	[7]
Skin Irritation	Rabbit (Draize test)	Moderate irritant (500 mg/24H)	[7]
Skin Sensitization	Human & Animal Studies	Moderate sensitizer	[6]
No Expected Sensitization Induction Level (NESIL)	Weight of Evidence (WoE)	940 µg/cm ²	[6]
Genotoxicity (Ames Test)	Salmonella typhimurium	Negative (at 100 µg/plate)	[6][7]
Cytotoxicity (BlueScreen Assay)	Human cell-based assay	Positive (<80% relative cell density) without metabolic activation	[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific biological assays of 3-propylidene-1(3H)-isobenzofuranone are not extensively detailed in publicly available literature. However, this section outlines the general methodologies applicable to this class of compounds.

General Synthesis of 3-Alkylidene Isobenzofuranones

The synthesis of 3-alkylidene isobenzofuranones can be achieved through several routes. One common method involves the condensation of phthalic anhydride or its derivatives with a source of the alkylidene group. Another established method is the palladium-catalyzed carbonylation and cyclization of appropriate precursors.[8] A general workflow for a synthetic approach is visualized below.



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A generalized synthetic workflow for 3-alkylidene isobenzofuranones.

Skin Sensitization Assessment (General Protocol)

The skin sensitization potential of a chemical is often evaluated using the mouse Local Lymph Node Assay (LLNA). The potency is expressed as the EC3 value, which is the concentration leading to a three-fold increase in lymphocyte proliferation.

- Animal Model: Typically, CBA/Ca or CBA/J mice are used.

- **Test Substance Preparation:** The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).
- **Application:** A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.
- **Proliferation Measurement:** On day 5, a solution of ^3H -methyl thymidine is injected intravenously. Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- **Data Analysis:** A single-cell suspension of lymph node cells is prepared, and the ^3H -thymidine incorporation is measured by scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

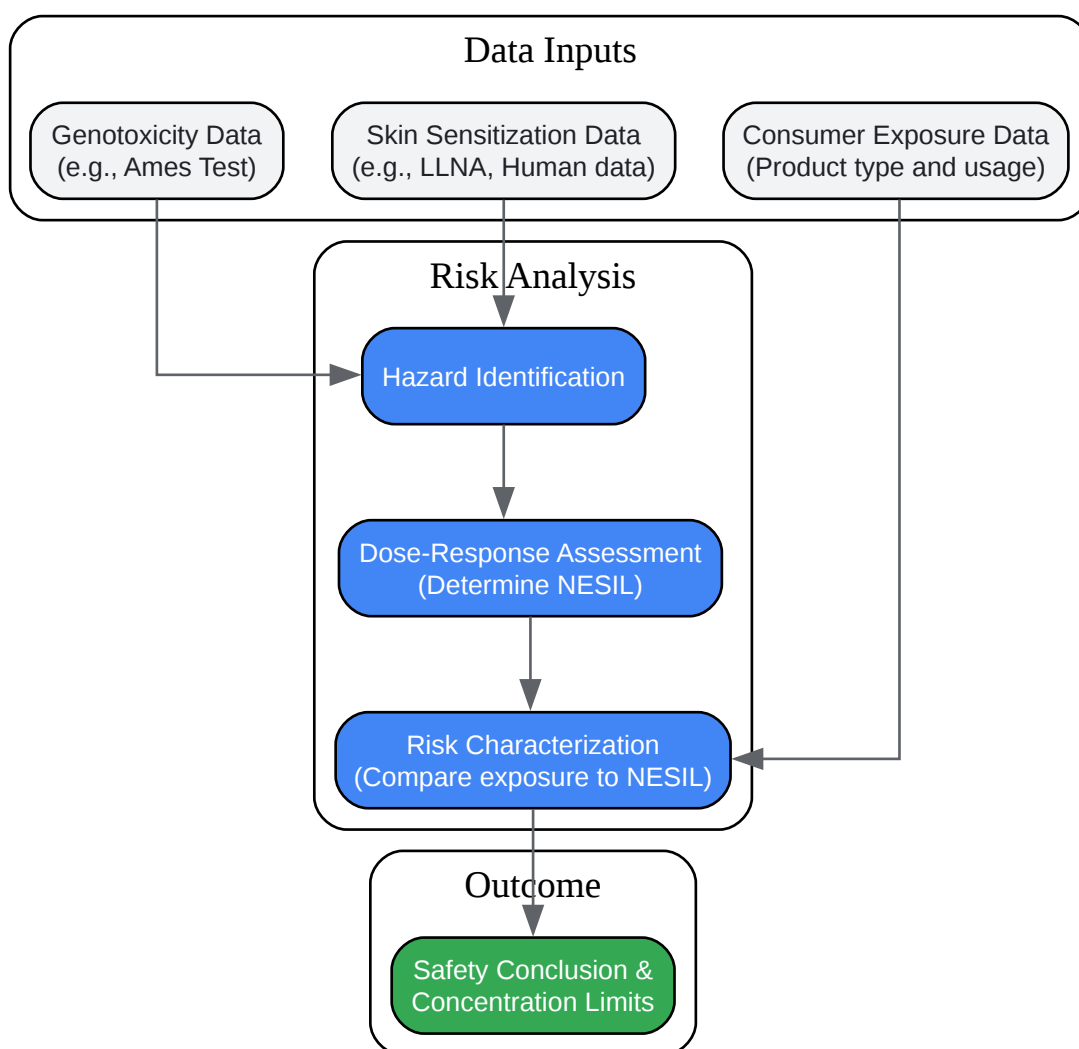
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- **Cell Culture:** Human or other mammalian cell lines are cultured in 96-well plates.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** An MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).
- **Absorbance Reading:** The absorbance of the solution is measured at a specific wavelength (typically ~570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Biological Activity and Safety Assessment

3-Propylidene-1(3H)-isobenzofuranone is primarily utilized as a fragrance and flavoring ingredient.[4] Its safety has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM).

The key findings from safety assessments are that the compound is not considered to be genotoxic.[6] However, it is a moderate skin sensitizer, and its use in consumer products is restricted to concentrations that are deemed safe based on quantitative risk assessment (QRA).[4][6] The logical flow of such a safety assessment is depicted below.



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Logical workflow for a chemical safety assessment.

Signaling Pathways

Currently, there is a lack of published scientific literature identifying specific molecular targets or detailing the signaling pathways modulated by 3-propylidene-1(3H)-isobenzofuranone. The primary focus of existing research has been on its application in the fragrance industry and its toxicological profile rather than its mechanism of action at a cellular or molecular level.

Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

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